![molecular formula C11H13BrO B1438720 1-(4-Bromophenyl)pentan-3-one CAS No. 1099653-55-0](/img/structure/B1438720.png)
1-(4-Bromophenyl)pentan-3-one
Overview
Description
“1-(4-Bromophenyl)pentan-3-one” is a chemical compound with the molecular formula C11H13BrO . It is a derivative of pentanone, which is a type of ketone. Ketones are organic compounds characterized by the presence of a carbonyl group in which the carbon atom is covalently bonded to an oxygen atom .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromophenyl)pentan-3-one” can be represented as a 2D Mol file or a computed 3D SD file . The structure includes a pentanone backbone with a bromophenyl group attached.
Scientific Research Applications
Synthesis and Characterization
1-(4-Bromophenyl)pentan-3-one and its derivatives have been synthesized through various chemical reactions, offering insights into their physicochemical properties. Mahmudov et al. (2011) studied the synthesis and solvatochromic properties of new azoderivatives, providing valuable information on their physicochemical characteristics and potential applications in material science (Mahmudov et al., 2011). Additionally, Dhumad et al. (2021) explored the synthesis, structural characterization, and optical nonlinear properties of two azo-β-diketones, revealing their high nonlinear refractive indexes, which could be useful in the development of optical materials (Dhumad et al., 2021).
Material Science Applications
The synthesized derivatives of 1-(4-Bromophenyl)pentan-3-one have shown potential in material science, particularly in the development of new materials with specific optical properties. The study by Dhumad et al. (2021) on azo-β-diketones demonstrated their utility in creating materials with high optical nonlinearity, suggesting applications in optical limiting and other photonic technologies (Dhumad et al., 2021).
Thermal and Structural Analysis
Research has also focused on the thermal stability and structural analysis of compounds related to 1-(4-Bromophenyl)pentan-3-one. The thermal decomposition and phase transition behaviors of such compounds have been investigated, providing valuable data for their application in high-temperature processes and materials engineering. The work by Mahmudov et al. (2011) and others has contributed to understanding the thermal properties and structural integrity of these compounds under various conditions (Mahmudov et al., 2011).
properties
IUPAC Name |
1-(4-bromophenyl)pentan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-2-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRCYJXPCRXMLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)pentan-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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